molecular formula C23H15BrO3 B1208990 Panacyl bromide CAS No. 94345-04-7

Panacyl bromide

Cat. No.: B1208990
CAS No.: 94345-04-7
M. Wt: 419.3 g/mol
InChI Key: QHXHFBODVCCJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panacyl bromide, also known as 2-bromo-1-phenylethanone, is an organic compound with the chemical formula C8H7BrO. This colorless solid is a powerful lachrymator, meaning it can cause tearing and irritation of the eyes. It is a useful precursor to other organic compounds and has been utilized in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Panacyl bromide is typically prepared by the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a catalyst, resulting in the formation of this compound and hydrogen bromide as a byproduct . The reaction can be represented as follows:

C6H5C(O)CH3+Br2C6H5C(O)CH2Br+HBrC_6H_5C(O)CH_3 + Br_2 \rightarrow C_6H_5C(O)CH_2Br + HBr C6​H5​C(O)CH3​+Br2​→C6​H5​C(O)CH2​Br+HBr

Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Panacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Panacyl bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Biological Activity

Panacyl bromide, a compound derived from phenacyl bromide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, supported by recent research findings and case studies.

Synthesis of this compound

This compound is synthesized through the reaction of phenacyl bromide with various nucleophiles, often leading to the formation of thiazole-linked hybrids. The process typically involves the use of catalysts such as tetrabutylammonium hexafluorophosphate (Bu4NPF6) to enhance yields and reaction rates.

Key Reaction Conditions:

  • Reagents : Phenacyl bromide and thioamides/thiourea.
  • Catalyst : Tetrabutylammonium hexafluorophosphate.
  • Reaction Time : Approximately 17 minutes at room temperature.
  • Yield : High yields of thiazole derivatives are obtained, indicating efficient synthesis methods .

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing significant potential in several therapeutic areas:

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-linked hybrids derived from this compound. For instance, compounds synthesized from phenacyl bromides demonstrated potent inhibitory effects on cancer cell lines, particularly against MCF-7 (breast cancer) and WM266.4 (melanoma) cells.

CompoundCell LineIC50 Value (μM)Mechanism
2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazoleMCF-70.16BRAF V600E inhibitor
2-(5-(2,4-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazoleHepG2Superior potency compared to established drugsCytotoxicity against hepatocellular carcinoma

Antimicrobial Activity

This compound derivatives also exhibit notable antimicrobial properties. One study reported that specific thiazole hybrids showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC Value (μg/mL)
3-(2-(5-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrileSalmonella typhimurium31.25
3-(2-(5-(6-bromobenzo[d][1,3]dioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrileProteus vulgaris31.25

Case Studies

Several case studies have been conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound derivatives. For example:

  • Anticancer Screening : A series of synthesized compounds were evaluated for their anticancer effects using in vitro assays. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like sorafenib.
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions between this compound derivatives and target proteins involved in cancer progression. These studies support the observed biological activities and provide insights into structure–activity relationships (SAR).

Properties

IUPAC Name

[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXHFBODVCCJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241433
Record name Panacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94345-04-7
Record name Panacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Acetylphenyl) anthracene-9-carboxylate
Panacyl bromide
Reactant of Route 5
Panacyl bromide
(4-Acetylphenyl) anthracene-9-carboxylate
Panacyl bromide
Customer
Q & A

Q1: What is the mechanism of action of panacyl bromide, and what are its downstream effects?

A1: this compound acts as an alkylating agent that reacts with carboxylic acid groups [, , ]. This reaction forms a stable ester linkage, converting non-fluorescent carboxylic acids into fluorescent panacyl ester derivatives [, , ]. This derivatization enhances their detectability in fluorescence-based detection systems, particularly in High-Performance Liquid Chromatography (HPLC) [, , ].

Q2: What is the structural characterization of this compound?

A2: this compound, also known as α-bromo-p-phenylacetophenone, has the molecular formula C14H11BrO and a molecular weight of 275.14 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in NMR and IR spectra, especially for the aromatic rings, the ketone group, and the bromine substituent.

Q3: How is this compound utilized in analytical chemistry, particularly in the context of prostaglandin and fatty acid analysis?

A3: this compound is a valuable derivatizing agent for analyzing prostaglandins and fatty acids using HPLC [, , , ]. Researchers utilize its reactivity with carboxylic acids to form fluorescent panacyl esters, enabling sensitive detection and quantification of these lipids in biological samples [, , , ].

Q4: What are some examples of analytical methods employing this compound for analyzing biological samples?

A4: Several studies demonstrate the application of this compound for analyzing biological samples. One research group developed a method for measuring prostaglandin G/H synthase and lipoxygenase activity in rat gastric mucosa by quantifying prostaglandin E2 and leukotriene C4/D4 levels after derivatization with this compound and subsequent HPLC analysis []. Another study focused on determining thromboxane B2 levels in human serum, involving derivatization with this compound and methoxyamine followed by reverse-phase HPLC with UV detection [].

Q5: Are there alternative fluorescent reagents for carboxylic acid derivatization?

A5: Yes, while this compound is commonly employed, other fluorescent reagents are available for carboxylic acid derivatization. For instance, researchers explored the use of 4-bromomethyl-7-methoxycoumarin and 7-[(chlorocarbonyl) methoxy]-4 methylcoumarin as alternative fluorescent probes for thromboxane B2 derivatization before HPLC analysis []. The choice of the optimal reagent depends on factors such as the specific analytes, desired sensitivity, and available instrumentation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.